molecular formula C11H9N3O2S B8355013 2-(4,5-Dihydro-thiazol-2-yl)-7-nitro-1H-indole

2-(4,5-Dihydro-thiazol-2-yl)-7-nitro-1H-indole

Cat. No. B8355013
M. Wt: 247.28 g/mol
InChI Key: DTLKFCONIOOCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569307B2

Procedure details

7-Nitro-1H-indole-2-carboxylic acid (2-chloro-ethyl)-amide (267 mg, 1 mmol) prepared in Step B was dissolved in dichloroethane (10 mL) and toluene (10 mL), and Lawesson's Reagent (1.29 g, 3.2 mmol) was added thereto. The mixture was refluxed for 4 h, and distilled under reduced pressure. Water was added thereto, and the reaction mixture was extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and filtered. The filtrate was distilled under reduced pressure, and the concentrate was purified by column chromatography to give the title compound as a product of the cyclization reaction (148 mg, Yield 60%).
Name
7-Nitro-1H-indole-2-carboxylic acid (2-chloro-ethyl)-amide
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][C:10]=2[N+:16]([O-:18])=[O:17])=O.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:28])=CC=1>ClC(Cl)C.C1(C)C=CC=CC=1>[S:28]1[CH2:2][CH2:3][N:4]=[C:5]1[C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][C:10]=2[N+:16]([O-:18])=[O:17]

Inputs

Step One
Name
7-Nitro-1H-indole-2-carboxylic acid (2-chloro-ethyl)-amide
Quantity
267 mg
Type
reactant
Smiles
ClCCNC(=O)C=1NC2=C(C=CC=C2C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
1.29 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 h
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrate was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
S1C(=NCC1)C=1NC2=C(C=CC=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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